1-Benzyl-4-(2-bromopyridin-4-yl)piperazine

Medicinal Chemistry Scaffold Diversification Suzuki Coupling

Sourcing the exact 2-bromo-4-pyridinyl regioisomer for late-stage diversification can disrupt lead-optimization timelines. This scaffold solves that by providing a single, controlled halogen handle for Pd-catalyzed cross-coupling while the benzyl group remains free for orthogonal SAR exploration. • Enables Suzuki-Miyaura coupling for focused library synthesis. • Bromine retained as latent handle through multi-step convergent routes, reducing step count. • ≥95% purity, suitable for gram-to-kilogram custom synthesis contracts.

Molecular Formula C16H18BrN3
Molecular Weight 332.24 g/mol
CAS No. 1707358-07-3
Cat. No. B1401901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
CAS1707358-07-3
Molecular FormulaC16H18BrN3
Molecular Weight332.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=C3)Br
InChIInChI=1S/C16H18BrN3/c17-16-12-15(6-7-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
InChIKeyGLUHWWUEKSYDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine – Core Scaffold Overview


1-Benzyl-4-(2-bromopyridin-4-yl)piperazine (CAS 1707358-07-3) is a disubstituted piperazine derivative containing a benzyl group at N1 and a 2-bromo-4-pyridinyl group at N4, with a molecular formula of C16H18BrN3 and a molecular weight of 332.24 g/mol . It is classified by multiple suppliers as a 'versatile small molecule scaffold' intended for research use only, reflecting its primary role as a synthetic intermediate rather than a final bioactive agent . The bromine atom on the pyridine ring confers a defined synthetic handle for downstream diversification via cross-coupling reactions, while the benzyl group on the opposite piperazine nitrogen provides a distinct site for further functionalization or structure-activity relationship (SAR) exploration.

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine – Substitution Procurement Risks


Within the class of benzyl-pyridinyl piperazines, minor structural variations—such as the position of the bromine atom on the pyridine ring, the presence or absence of the bromine substituent, or the substitution of the benzyl group—lead to fundamentally different reactivity profiles and biological target engagement [1]. The 2-bromo substitution on the pyridine C4 position of this compound presents a specific steric and electronic environment for Pd-catalyzed cross-coupling reactions that differs from the 3-bromo, 5-bromo, or non-brominated isomers. Consequently, direct replacement with a non-brominated 1-benzyl-4-(pyridin-4-yl)piperazine (CAS 63980-43-8) or a regioisomeric bromopyridine analog would be expected to alter both synthetic outcomes and any empirically derived biological structure-activity relationships. The limited commercial availability—with at least one major supplier listing the product as 'Discontinued'—further underscores the procurement risk of assuming generic interchangeability without experimental validation .

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine – Key Differentiation Evidence


Cross-Coupling Reactivity: Bromine vs. Non-Halogenated Analog

The presence of the bromine atom at the 2-position of the pyridine ring in 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine (Target) enables direct participation in Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The non-halogenated parent scaffold, 1-Benzyl-4-(pyridin-4-yl)piperazine (Comparator, CAS 63980-43-8), lacks this reactive handle entirely, rendering it inert under the same conditions . While the halogenated Target retains the benzyl piperazine core for biological recognition, its bromine atom allows for late-stage functionalization to generate libraries of analogs—a capability absent in the non-halogenated Comparator. Class-level inference from analogous 2-bromopyridine piperazines indicates that the bromine atom can be substituted with aryl, heteroaryl, or amine nucleophiles using standard cross-coupling protocols, enabling rapid SAR exploration . Note: No direct head-to-head comparative reaction yield or kinetics data were identified in the public domain for these two specific compounds; the differentiation is based on the fundamental reactivity difference between an aryl bromide and an aryl proton.

Medicinal Chemistry Scaffold Diversification Suzuki Coupling

Regioisomeric Reactivity: 2-Bromo-4-pyridinyl vs. 5-Bromo-2-pyridinyl

The Target compound features a bromine at the 2-position of a 4-pyridinyl substituent, while a commercially available regioisomer, 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine (CAS not specified in available data), positions the bromine on a different carbon of the pyridine ring and connects the piperazine at the 2-position instead of the 4-position. This difference in connectivity and bromine position alters both the electronic properties of the pyridine ring (affecting oxidative addition rates in cross-coupling) and the three-dimensional orientation of the pyridine ring relative to the piperazine core . Class-level inference from pyridine regioisomer studies suggests that the 2-bromo-4-pyridinyl substitution pattern presents distinct steric hindrance around the bromine compared to a 5-bromo-2-pyridinyl or 3-bromo-4-pyridinyl pattern, which may influence reaction yields and selectivity in Pd-catalyzed transformations. No direct quantitative comparison of reaction rates or yields between these specific regioisomers was identified.

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling Selectivity

Purity Benchmarking for Reproducible SAR Studies

The Target compound is supplied by CymitQuimica (Biosynth brand) with a certified minimum purity of 95% . Other suppliers, such as Chemenu, also list purity at 95%+ . In the context of procurement for biological assays or as a synthetic intermediate, a purity specification of ≥95% provides a quantitative quality benchmark. For comparison, the non-brominated analog 1-Benzyl-4-(pyridin-4-yl)piperazine is commercially available from multiple vendors, but purity specifications must be verified on a per-lot basis and may vary. Procurement of the brominated Target at sub-95% purity would risk introducing impurities that interfere with Pd-catalyzed cross-coupling reactions (e.g., catalyst poisons) or confound biological assay results, thus a documented ≥95% purity threshold is a critical selection criterion.

Quality Control Reproducibility Procurement Specification

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine – R&D Deployment Scenarios


Piperazine Library Diversification via Suzuki Coupling

The aryl bromide group on the Target compound serves as a site for Suzuki-Miyaura cross-coupling with diverse aryl or heteroaryl boronic acids. This enables the rapid generation of focused libraries around the benzylpiperazine core, a pharmacophore found in multiple kinase inhibitors and GPCR ligands. Procurement of the brominated scaffold is preferred over the non-halogenated 1-Benzyl-4-(pyridin-4-yl)piperazine when parallel SAR exploration is required, as the latter cannot serve as a coupling partner.

Late-Stage Functionalization for Lead Optimization

In a convergent synthetic route, the Target can be installed early, with the bromine retained through multiple synthetic steps as a latent functional handle. This ensures that late-stage diversification occurs at a single, controlled site, reducing byproduct formation and simplifying purification. This strategy is particularly advantageous in lead optimization campaigns where scaffold-hopping is required at advanced stages. In contrast, the non-halogenated comparator would necessitate reintroduction of a halogen through an additional step, increasing step count and cost.

Receptor Binding SAR at Pyridine C2 Position

For projects targeting receptors or enzymes where the pyridine C2 position is a known key pharmacophoric element (e.g., forming a critical halogen bond or occupying a hydrophobic pocket), the exact regioisomeric identity of the Target is essential. Use of a regioisomer, such as 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine, would alter the pharmacophore's geometry and potentially abolish binding activity. Procurement of the correct regioisomer safeguards the integrity of the SAR dataset. [1]

Custom Synthesis for Patent-Backed Chemical Series

Given that at least one commercial supplier has discontinued the product, research programs requiring gram-to-kilogram quantities may need to commission custom synthesis. The relatively low commercial availability of the Target, compared to simpler benzylpiperazines, means that establishing a reliable synthetic route and supply chain for this specific scaffold constitutes a strategic procurement activity, particularly when the scaffold is embedded in a proprietary patent landscape. The purity specification (≥95%) serves as the minimum acceptance criterion for outsourced synthesis contracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.